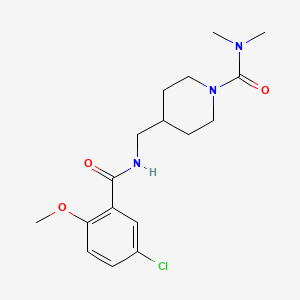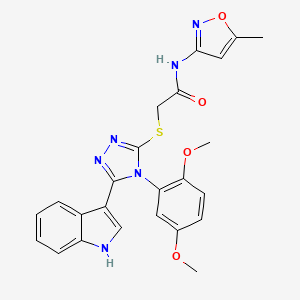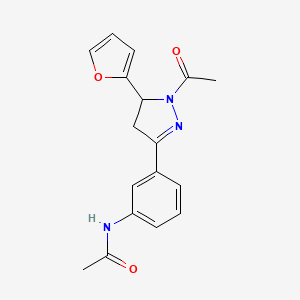
4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The molecular formula of this compound is C16H17ClN2O4S . It has a molecular weight of 368.84 . The structure includes a piperidine ring, a benzamide group, and a methoxy group.Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C . It is stored at a temperature of 2-8°C . The SMILES string representation of the compound is COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .Mécanisme D'action
The exact mechanism of action of 4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of the mesolimbic dopamine system, which is implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing. This compound has also been shown to decrease anxiety-related behaviors in animal models. Additionally, it has been found to have neuroprotective effects in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at low doses.
Orientations Futures
There are several potential future directions for research on 4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another potential direction is the investigation of this compound's effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, this compound may have potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder.
Méthodes De Synthèse
4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzoic acid with N,N-dimethylpiperidin-4-amine, followed by the addition of chloroformic acid and triethylamine. The resulting intermediate is then treated with N,N-dimethylpiperidine-1-carboxamide to yield this compound.
Applications De Recherche Scientifique
4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-20(2)17(23)21-8-6-12(7-9-21)11-19-16(22)14-10-13(18)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSYVBKBVKTJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2902470.png)
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/no-structure.png)

![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)

![4-[(4-methylphenyl)methyl]-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2902479.png)



![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902485.png)


![2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid](/img/structure/B2902493.png)